molecular formula C17H16N2O4S B611987 3-(1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide CAS No. 1338320-94-7

3-(1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide

Cat. No. B611987
M. Wt: 344.38494
InChI Key: MGTIFSBCGGAZDB-VQHVLOKHSA-N
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Description

The compound is a complex organic molecule that includes a benzenesulfonyl group and an indole group. Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzenesulfonyl compounds are generally prepared from the sulfonation of benzene using concentrated sulfuric acid . The synthesis of compounds with benzenesulfonyl groups often involves reactions with amines and alcohols .


Chemical Reactions Analysis

Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols . This suggests that “3-(1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide” might also participate in similar reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Benzenesulfonyl chloride, for example, is a colourless viscous oil that dissolves in organic solvents . It reacts with compounds containing reactive N-H and O-H bonds .

Scientific Research Applications

  • Histone Deacetylase Inhibition and Anti-inflammatory Activity :

    • 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indolines, closely related to the compound , have shown potent HDAC inhibitory activities. Notably, these compounds, including 3-(1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide, have better HDAC-inhibitory and antiproliferative activities compared to other compounds in their class. They also demonstrated potent anti-inflammatory activity (Lee et al., 2013).
  • Potential in Anticancer Therapy :

    • A series of 3-(1,2-disubstituted-1H-benzimidazol-5-yl)-N-hydroxyacrylamides, which share structural similarities with the compound of interest, were explored as HDAC inhibitors. They showed promising results in in vitro and in vivo anticancer profiles, indicating potential applications in cancer therapy (Wang et al., 2011).
  • Selective Inhibition of HDAC6 and Antitumor Activity :

    • Compounds with a structure similar to 3-(1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide, particularly those with an azaindole core, have shown selective inhibition of HDAC6 and are more effective than other compounds in suppressing tumor growth in colorectal cancer cells (Lee et al., 2014).
  • Antibacterial and Enzyme Inhibitor Properties :

    • Research involving benzenesulfonamide derivatives demonstrated their potential as potent antibacterial agents and moderate enzyme inhibitors, indicating a potential avenue for the development of new antibacterial compounds (Abbasi et al., 2017).

properties

IUPAC Name

(E)-3-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-hydroxyprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-9,12,21H,10-11H2,(H,18,20)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTIFSBCGGAZDB-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C=CC(=O)NO)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=C1C=C(C=C2)/C=C/C(=O)NO)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide

CAS RN

1338320-94-7
Record name 3-(1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338320947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-(BENZENESULFONYL)-2,3-DIHYDRO-1H-INDOL-5-YL)-N-HYDROXYACRYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T65L58FI65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
HY Lee, CR Yang, MJ Lai, HL Huang, YL Hsieh… - …, 2013 - Wiley Online Library
A series of 1‐arylsulfonyl‐5‐(N‐hydroxyacrylamide)indolines (7–15) has been developed; the compounds exhibited potent histone deacetylase (HDAC) inhibitory activities. Notably, …
黃瀚立 - 2015 - tdr.lib.ntu.edu.tw
隨著人民平均壽命延長及生活習慣的改變,癌症發生率仍持續上升,根據台灣衛生福利部國民健康署統計,癌症已為國人十大死因之首達三十年.為有效治療癌症,藥物開發在癌症領域中仍是相當…
Number of citations: 2 tdr.lib.ntu.edu.tw

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